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Compound of Interest

Compound Name: Gluconolactone

Cat. No.: B072293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to
characterize gluconolactone, a cyclic ester of D-gluconic acid. The guide details data obtained
from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), offering valuable insights for researchers in drug development and related
scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For gluconolactone, both *H and 13C NMR are crucial
for confirming its identity and purity.

Proton (*H) NMR Data

1H NMR spectroscopy of gluconolactone reveals distinct signals for the protons within the
molecule. The chemical shifts are influenced by the electronic environment of each proton.
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Chemical Shift (5) in

Proton Assignment Solvent Frequency
ppm

H-2 4,12 -4.14 Water 600 MHz

H-3 4.02 - 4.03 Water 600 MHz

H-4 3.76 - 3.83 Water 600 MHz

H-5 3.64 -3.78 Water 600 MHz

H-6a, H-6b 3.64 - 3.83 Water 600 MHz

Note: The chemical shifts can vary slightly depending on the solvent and the pH of the sample.

Carbon-*3 (*C) NMR Data

13C NMR spectroscopy provides information about the carbon skeleton of gluconolactone.

Chemical Shift (d) in

Carbon Assignment Solvent Frequency
ppm
C-1 (C=0) 181.10 H20 400 MHz
C-2 76.74 H20 400 MHz
C-3 75.32 H20 400 MHz
C-4 74.03 H20 400 MHz
C-5 73.73 H20 400 MHz
C-6 65.44 H20 400 MHz

Experimental Protocol for NMR Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of the gluconolactone sample.

e Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D20) in an
NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
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o Ensure the sample is fully dissolved; vortex or sonicate if necessary.
Instrument Parameters (Example for a 600 MHz Spectrometer):
e Spectrometer: Varian 600 MHz (or equivalent)[1]
e Solvent: D20 or Water[1][2]
o Temperature: 25 °C (or as required)
e 'H NMR:
o Acquisition time: 2-3 seconds
o Relaxation delay: 1-2 seconds
o Number of scans: 16-64 (depending on concentration)
e 13C NMR:
o Acquisition time: 1-2 seconds
o Relaxation delay: 2-5 seconds
o Number of scans: 1024 or more (due to the low natural abundance of 13C)

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent
peak or an internal standard (e.g., TMS, though not typically used with D20).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of gluconolactone shows characteristic
absorption bands for its hydroxyl and lactone (cyclic ester) functional groups.
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Functional Group Vibrational Mode Absorption Band (cm~1)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)

C=0 (lactone) Stretching ~1725

C-O (ester) Stretching 1000 - 1300

C-H Stretching 2850 - 3000

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (e.g., diamond) is clean.[3] Record a background spectrum.

o For a solid sample, place a small amount of the gluconolactone powder onto the crystal to
cover it.[3]

e For a liquid sample, place a drop of the sample on the crystal.[3]

o Apply pressure using the pressure arm to ensure good contact between the sample and the
crystal.[3]

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) is a common and convenient method.

Spectral Range: Typically 4000 - 400 cm~1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR
spectrum. The background spectrum is automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through fragmentation patterns.

Analysis Type lonization Method m/z Value Observation
] Calculated Molecular
Molecular Weight N/A 178.14 g/mol ]
Weight[1]

Electrospray [M-H]~ ion in negative
Exact Mass o 177.0399

lonization (ESI) mode[4]

o Fragmentation pattern

Electron lonization _ _

GC-MS Various fragments provides structural

(ED

information

Derivatized Sample

Electron lonization

(E)

466.8645

Molecular weight of
the tetrakis-O-
(trimethylsilyl)
derivative[5][6]

Experimental Protocol for Mass Spectrometry (HPLC-

MS)

Sample Preparation:

o Prepare a standard solution of gluconolactone in a suitable solvent.

e Dilute the sample in cold acetonitrile (e.g., 1:5 dilution).[4]

e Centrifuge the sample to remove any particulates.[4]

HPLC Conditions (Example):

o System: Agilent 1290 Infinity Il LC system or equivalent.[4]

e Column: Zorbax Eclipse Plus C18 column (50 x 2.1 mm, 1.8 um).[4]
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Column Temperature: 30°C.[4]

Solvents:

o A: 0.1% formic acid in water.[4]

o B: 0.1% formic acid in acetonitrile.[4]

Gradient: A suitable gradient to achieve separation (e.g., starting with low %B).[4]

Injection Volume: 5 pL.[4]

MS Conditions (Example for QTOF-MS):

o System: Agilent 6545 quadrupole time-of-flight MS or equivalent.[4]
 lonization Mode: Negative Electrospray lonization (ESI).[4]

e Gas Settings:

[¢]

Sheath gas flow rate: 10 L/min.[4]

o

Sheath gas temperature: 350 °C.[4]

[e]

Drying gas flow rate: 12 L/min.[4]

o

Drying gas temperature: 325 °C.[4]
o Nebulizing gas: 55 psig.[4]

Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the
parent ion and any fragment ions. This data is compared to theoretical values to confirm the
identity of the compound.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
gluconolactone.
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Caption: Workflow for the spectroscopic characterization of gluconolactone.

Logical Relationships in Gluconolactone Analysis

The interrelation of spectroscopic data is crucial for unambiguous structure confirmation.

MS Data NMR Data IR Data
(Molecular Formula: CeH100s) (*H & 13C Connectivity) (Functional Groups: -OH, C=0)

Provides Molecular Weight |Defines Atomic Connectivity Confirms Functional Groups

Confirmed Structure of
Gluconolactone

Click to download full resolution via product page

Caption: Interrelation of spectroscopic data for gluconolactone structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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